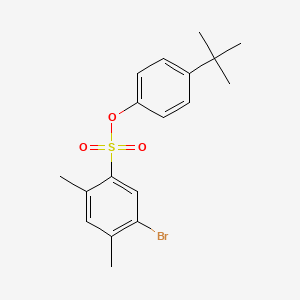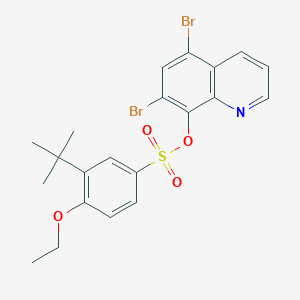![molecular formula C14H14N4O2S B6434603 8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2379798-20-4](/img/structure/B6434603.png)
8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a benzothiazole group, which is a type of heterocyclic compound, and a triazaspiro[4.5]decane-2,4-dione group, which is a type of spiro compound .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its molecular weight, melting point, boiling point, solubility in various solvents, and stability under different conditions .作用機序
The mechanism of action of 8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not yet fully understood. However, it is believed that its unique structure allows it to interact with a variety of proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. Additionally, it is believed that this compound may be capable of inducing the formation of ROS, which can lead to a variety of cellular responses, including cell death.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of enzymes and receptors, as well as its ability to induce the formation of ROS. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 and UDP-glucuronosyltransferase. Additionally, it has been shown to modulate the activity of G-protein coupled receptors, such as the serotonin receptor. Furthermore, this compound has been shown to induce the formation of ROS, which can lead to a variety of cellular responses, including cell death.
実験室実験の利点と制限
One of the main advantages of 8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its versatility, as it can be used in a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable, making it well-suited for in vitro studies. However, it should be noted that this compound is a relatively new compound and its effects are still not fully understood, so caution should be taken when using it in experiments.
将来の方向性
There are a variety of potential future directions for 8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione research. These include further studies into its mechanism of action, its potential as a drug delivery system, and its potential to modulate the activity of enzymes and receptors. Additionally, further studies into its ability to induce the formation of ROS could lead to the development of novel therapeutic agents. Other potential future directions include the exploration of its potential to modulate the activity of other proteins and enzymes, as well as its potential to modulate the activity of signaling pathways. Finally, further studies into its potential applications in drug design could lead to the development of novel drugs with improved efficacy and safety profiles.
合成法
The synthesis of 8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a multi-step process which involves the use of a variety of organic and inorganic reagents. The first step is the preparation of a benzothiazole precursor, which is accomplished by reacting 1,3-benzothiazol-2-amine with 1-bromo-3,5-dinitrobenzene in dimethylformamide (DMF) and triethylamine (TEA) at elevated temperatures. The second step involves the reaction of the benzothiazole precursor with 2,4-dione in DMF and TEA to produce the desired this compound product.
科学的研究の応用
8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for a variety of applications in scientific research. It has been used as a model compound for drug design, as it has a unique structure which makes it ideal for studying the binding of drugs to their target sites. It has also been studied for its potential as a drug delivery system, as it has been shown to be capable of carrying a variety of therapeutic agents. Additionally, this compound has been studied for its potential to modulate the activity of enzymes and receptors, as well as its ability to induce the formation of reactive oxygen species (ROS).
特性
IUPAC Name |
8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-11-14(17-12(20)16-11)5-7-18(8-6-14)13-15-9-3-1-2-4-10(9)21-13/h1-4H,5-8H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNOSHJWDYZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)



![2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434563.png)



![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)

![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434608.png)

![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)
![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434625.png)